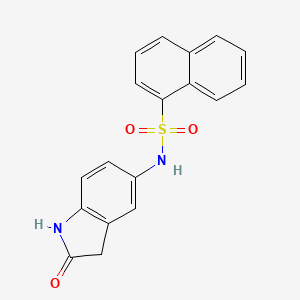
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is an imidazole-based compound featuring distinctive functional groups that provide its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic synthesis techniques. The general route could be:
Starting Materials: : Common starting materials include appropriate benzaldehydes, thiomethylated intermediates, and trifluoromethylated aromatics.
Formation of Imidazole Core: : This may involve a cyclization reaction using suitable condensing agents such as ammonium acetate under reflux conditions.
Functional Group Introduction: : Specific reagents like methyl thiol and trifluoromethylating agents are used to introduce the respective functional groups under controlled temperature and pH.
Industrial Production Methods
On an industrial scale, this compound's production likely emphasizes efficiency and yield optimization. Industrial methods might employ continuous flow reactors and automated synthesis systems to maintain precise conditions, reducing reaction time and enhancing yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions:
Oxidation: : Can involve reagents like potassium permanganate, affecting the methylthio group to potentially form sulfoxide or sulfone derivatives.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups selectively.
Substitution: : Possible at the aromatic sites, using electrophilic substitution with halogens or nucleophilic substitution depending on the conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (alkoxides, amines).
Major Products Formed
Sulfoxides: and sulfones from oxidation reactions.
Reduced derivatives: with modified functional groups.
Halogenated compounds: or other substituted analogs from electrophilic/nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for pharmacological properties, possibly as a candidate for developing drugs with anti-inflammatory or antimicrobial effects.
Industry: : Could be utilized in the creation of materials with specific desirable properties, such as coatings or polymers due to its unique functional groups.
Wirkmechanismus
The compound interacts with molecular targets through its functional groups:
Molecular Targets: : Enzymes or receptors where the compound's unique structure facilitates binding.
Pathways: : Engages in pathways affecting cellular processes such as signal transduction or metabolic pathways. The trifluoromethyl group, for instance, is known for enhancing biological activity by increasing membrane permeability or binding affinity.
Vergleich Mit ähnlichen Verbindungen
Unique Features
List of Similar Compounds
2-(p-tolyl)-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
2-(methylthio)-1H-imidazole
Each has variations in functional groups that influence their chemical and biological properties differently.
This should give you a comprehensive overview of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole. Any specific part you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDTINMVRDBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)

![N-{4-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide](/img/structure/B2977630.png)


![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/new.no-structure.jpg)
![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)

![2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2977639.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2977640.png)
